cytochrome P-450 4D2
CAS No.: 157574-86-2
Cat. No.: VC0235204
Molecular Formula: C11H23NO5S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157574-86-2 |
|---|---|
| Molecular Formula | C11H23NO5S |
| Molecular Weight | 0 |
Introduction
Nomenclature and Classification of CYP4D2
Systematic Nomenclature of Cytochrome P450 Enzymes
The cytochrome P450 superfamily follows a standardized nomenclature system that provides important taxonomic and functional information. Genes encoding P450 enzymes, and the enzymes themselves, are designated with the root symbol "CYP" for the superfamily, followed by a number indicating the gene family, a capital letter indicating the subfamily, and another numeral for the individual gene . Family members typically share at least 40% amino acid sequence identity, while subfamilies share approximately 55% identity.
By convention, when referring to the gene, the name is italicized (e.g., CYP4D2), while the enzyme itself is written without italics (CYP4D2) . Though some historical names or functional designations may still be occasionally used in the literature, the CYP nomenclature represents the official naming convention for these enzymes .
The CYP4 Family
Based on the nomenclature system, CYP4D2 belongs to:
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Family 4 of the CYP superfamily
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Subfamily D within family 4
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Individual enzyme 2 within this subfamily
The CYP4 family generally includes enzymes involved in fatty acid metabolism and related processes. Members of this family often participate in the ω-hydroxylation of fatty acids and similar substrates, though specific functions can vary considerably between individual enzymes and across different species.
Structural Characteristics of CYP Enzymes
General Structural Features
Cytochrome P450 enzymes share several conserved structural elements despite considerable diversity in their amino acid sequences. The most distinctive feature is the presence of a heme prosthetic group, specifically iron protoporphyrin IX, which serves as the catalytic center for oxidation reactions .
The active site of P450 enzymes typically contains a cysteine residue that acts as the fifth ligand to the heme iron, distinguishing these enzymes from other hemoproteins like hemoglobin and myoglobin, which use histidine as the proximal ligand. This unique cysteine coordination contributes to the characteristic 450 nm absorption peak when the reduced enzyme binds carbon monoxide .
| Characteristic | CYP1 Family | CYP2 Family | CYP3 Family | CYP4 Family |
|---|---|---|---|---|
| Typical Size (amino acids) | 500-520 | 490-500 | 500-530 | 500-520 |
| Heme Binding | Yes | Yes | Yes | Yes |
| Membrane Association | Primarily ER | Primarily ER | Primarily ER | Primarily ER |
| Active Site Volume | Relatively small | Variable, often large | Large | Medium |
| Substrate Preference | Planar aromatics | Diverse, often drugs | Large, lipophilic drugs | Fatty acids, eicosanoids |
ER = Endoplasmic Reticulum
Enzymatic Function and Catalytic Mechanism
General Catalytic Cycle
Cytochrome P450 enzymes, including CYP4D2, typically catalyze monooxygenation reactions that can be represented by the general reaction:
RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺
This process involves several steps, beginning with substrate binding and reduction of the heme iron, followed by oxygen binding, further reduction, oxygen cleavage, and finally substrate hydroxylation. During these reactions, one oxygen atom from molecular oxygen is inserted into the substrate, while the other is reduced to water, necessitating electrons that are typically provided by NADPH via redox partner proteins .
Genetic Variability and Polymorphisms
Polymorphic Nature of CYP Enzymes
Cytochrome P450 enzymes exhibit considerable genetic variability, with more than 2,000 mutations described across the superfamily . Certain single nucleotide polymorphisms (SNPs) significantly impact enzyme activity, contributing to inter-individual differences in drug metabolism and response .
The most extensively studied polymorphic CYP enzymes include CYP1A2, CYP2D6, CYP2C9, and CYP2C19, with common variant alleles in Caucasian populations affecting enzyme activity to varying degrees . These genetic variations can result in phenotypic classifications such as poor metabolizers, intermediate metabolizers, extensive (normal) metabolizers, and ultrarapid metabolizers, with important implications for drug efficacy and toxicity .
Expression Patterns and Tissue Distribution
General Expression Patterns of CYP Enzymes
Cytochrome P450 enzymes exhibit distinct tissue distribution patterns that correlate with their physiological functions. While the liver serves as the primary site of CYP expression for most drug-metabolizing enzymes, many CYP proteins are also expressed in extrahepatic tissues, including the intestinal wall, lungs, kidneys, and other organs .
This distributed expression contributes to the body's capacity for local metabolism of endogenous compounds and xenobiotics at various anatomical sites, creating complex patterns of metabolic activity that can influence drug bioavailability and therapeutic outcomes.
Clinical and Pharmacological Significance
Implications for Personalized Medicine
The genetic variability of CYP enzymes significantly contributes to inter-individual differences in drug response, making these enzymes important considerations in personalized medicine approaches . Genetic polymorphisms affecting enzyme activity can impact drug efficacy and safety profiles, potentially necessitating dose adjustments or alternative therapy selections.
As research into cytochrome P450 enzymes continues to advance, incorporating knowledge about specific enzymes like CYP4D2 into clinical decision-making may help optimize therapeutic outcomes and minimize adverse effects through more tailored pharmacological approaches.
Research Limitations and Future Directions
Current Knowledge Gaps
Despite the extensive research on the cytochrome P450 superfamily, several knowledge gaps remain regarding specific enzymes like CYP4D2:
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Detailed structural characterization through X-ray crystallography or cryo-electron microscopy
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Comprehensive substrate profiling to establish metabolic capabilities
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Identification and characterization of genetic polymorphisms
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Tissue-specific expression patterns and their physiological significance
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Potential roles in disease processes or drug response variability
Future Research Opportunities
Advancing our understanding of CYP4D2 presents several promising research directions:
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Application of modern genomic and proteomic approaches to characterize expression patterns
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Utilization of recombinant protein systems for functional characterization
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Development of specific antibodies or activity assays for detection and quantification
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Investigation of potential roles in metabolic disorders or drug response phenotypes
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Computational approaches for predicting substrate binding and metabolism
Such investigations would contribute valuable insights into this member of the cytochrome P450 superfamily and potentially reveal new applications in pharmacology, toxicology, or metabolic research.
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